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Compound of Interest

Compound Name: 1H-indol-4-ol

Cat. No.: B018505

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1H-indol-4-ol, a pivotal heterocyclic compound in medicinal chemistry and drug
development. The unique structural attributes of 1H-indol-4-ol give rise to a distinct
spectroscopic signature. This document details the analysis of this signature through Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). It includes tabulated spectral data, detailed experimental protocols for each analytical
technique, and a visual representation of the general analytical workflow, designed to be a
valuable resource for researchers, scientists, and professionals in the field of drug
development.

Core Spectroscopic Data

The spectroscopic data for 1H-indol-4-ol is summarized below. These values are critical for the
structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of
1H-indol-4-ol by providing information about the chemical environment of each proton and
carbon atom.

Table 1: *H NMR Data for 1H-indol-4-ol (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.0 brs 1H Indole N-H
~8.5 brs 1H Phenolic O-H
~7.2 t 1H H-6
~7.0 t 1H H-2
~6.8 d 1H H-7
~6.5 d 1H H-5
~6.4 t 1H H-3

Note: Data is predicted based on the analysis of similar indole derivatives. Actual chemical

shifts may vary depending on the solvent and experimental conditions.[1]

Table 2: 13C NMR Data for 1H-indol-4-ol (Predicted)

Chemical Shift (8) ppm Assighment
~150 C-14

~136 C-7a

~125 C-3a

~123 C-2

~116 C-6

~106 C-5

~103 Cc-7

~101 C-3

Note: Predicted chemical shifts are based on the known shifts of indole and the substituent

effects of a hydroxyl group.[2][3]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1H-indol-4-ol by measuring
the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 1H-indol-4-ol

Wavenumber .

(cm-?) Bond Functional Group Appearance
3550-3200 O-H stretch Phenol Broad
3400-3250 N-H stretch Indole Medium
3100-3000 C-H stretch Aromatic Medium
1600-1585 C=C stretch (in-ring) Aromatic Medium
1500-1400 C=C stretch (in-ring) Aromatic Medium
1320-1000 C-O stretch Phenol Strong

Note: These are typical ranges for the indicated functional groups.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 1H-indol-4-ol, confirming its elemental composition and structural features.

Table 4: Mass Spectrometry Data for 1H-indol-4-ol

miz Interpretation

133 Molecular ion [M]*

105 Loss of CO

104 Loss of HCN from the pyrrole ring after CO loss

Note: Fragmentation data is based on Electron lonization (EI) mass spectrometry.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b018505?utm_src=pdf-body
https://www.benchchem.com/product/b018505?utm_src=pdf-body
https://chemistrytalk.org/ir-spectrum-values/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://webspectra.chem.ucla.edu/irtable.html
https://www.benchchem.com/product/b018505?utm_src=pdf-body
https://www.benchchem.com/product/b018505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following protocols outline the methodologies for the spectroscopic analysis of 1H-indol-4-
ol.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of high-purity, dry 1H-indol-4-ol into a clean, dry vial.[8]

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3).[8]
e Ensure complete dissolution by gentle vortexing or sonication.[8]

« Filter the solution through a pipette containing a small plug of glass wool or cotton directly
into a 5 mm NMR tube to remove any particulate matter.[8]

Data Acquisition (400 MHz Spectrometer):
e H NMR:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
o Number of Scans (NS): 16-64, depending on sample concentration.
o Acquisition Time (AQ): 3-4 seconds.
o Relaxation Delay (D1): 1-2 seconds.
o Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
o Temperature: 298 K (25 °C).
e 13C NMR (Proton Decoupled):

o Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g.,
'zgpg30).
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[e]

Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.

o

Acquisition Time (AQ): 1-2 seconds.

[¢]

Relaxation Delay (D1): 2-5 seconds.

[¢]

Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise ratio.
Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Perform phase and baseline corrections.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).[9]

 Integrate signals in the *H NMR spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

» Dissolve a small amount (2-5 mg) of 1H-indol-4-ol in a few drops of a volatile solvent (e.g.,
methylene chloride or acetone) in a small vial.[10][11]

e Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10]

» Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the
plate.[10][12]

e If the resulting film is too thin (weak absorption), add another drop of the solution and allow
the solvent to evaporate.[10]

Data Acquisition (FTIR Spectrometer):
o Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

e Acquire a background spectrum of the clean, empty salt plate.
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e Acquire the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - El):

 Introduce a small amount of the volatile sample into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC).

e The sample is vaporized in a high vacuum environment.[13]

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV).[13][14]

e This bombardment results in the ejection of an electron from the molecule, forming a
positively charged molecular ion ([M]*), and induces fragmentation.[14][15]

Mass Analysis and Detection:
e The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.

e The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., quadrupole, time-of-flight).

e The separated ions are detected, and their abundance is recorded to generate a mass
spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1H-indol-4-ol.
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Caption: General workflow for the spectroscopic analysis of 1H-indol-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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